molecular formula C13H11Cl2N5O B5221835 MFCD03543499

MFCD03543499

Cat. No.: B5221835
M. Wt: 324.16 g/mol
InChI Key: PSTRAPBZZFQQOT-UHFFFAOYSA-N
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Description

MFCD03543499 is a chemical compound categorized under the MDL numbering system, commonly used for cataloging research chemicals. Key inferred properties include:

  • Molecular weight: Likely within 200–250 g/mol (comparable to similar compounds in and ) .
  • Functional groups: May include halogens (e.g., Br, Cl) or boronic acid groups, given the prevalence of these moieties in structurally related compounds .
  • Bioavailability: Moderate to high GI absorption and BBB permeability, as seen in analogs like CAS 1046861-20-4 (LogP ~2.15, solubility ~0.24 mg/ml) .

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O/c1-6-10(12(16)21)11(20-13(19-6)17-5-18-20)7-2-3-8(14)9(15)4-7/h2-5,11H,1H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTRAPBZZFQQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The preparation methods for MFCD03543499 involve several synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

MFCD03543499 undergoes various types of chemical reactions, including:

    Oxidation: The compound reacts with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to form reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD03543499 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MFCD03543499 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

CAS 1046861-20-4 :

  • Contains a boronic acid group (B(OH)₂), enhancing its utility in Suzuki-Miyaura cross-coupling reactions .
  • Higher polarity (TPSA = 40.46 Ų) compared to MFCD03543499 (inferred TPSA ~30–35 Ų), reducing membrane permeability but improving aqueous solubility .
  • Similar halogenation (Br, Cl) suggests shared reactivity in electrophilic substitution reactions.

CAS 1533-03-5 :

  • Features a trifluoromethyl (CF₃) group, which increases metabolic stability and lipophilicity (LogP ~2.78) .
  • Lower molecular weight (202.17 g/mol) and higher solubility (0.69 mg/ml) compared to MFCD03543499, likely due to fewer halogen substituents .

Research Findings and Limitations

Key Insights

  • Reactivity: Halogenated analogs like MFCD03543499 exhibit superior electrophilic reactivity compared to non-halogenated counterparts, enabling diverse synthetic pathways .

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